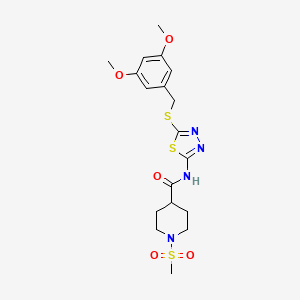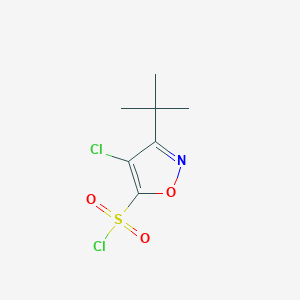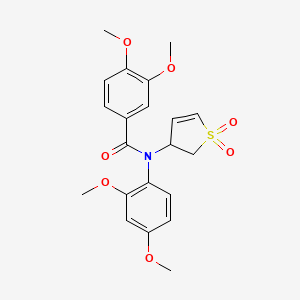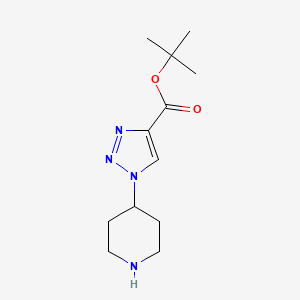
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds is a significant area of research due to their potential applications in various fields, including medicinal chemistry. In the first paper, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized using a regioselective approach. The process began with the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. These diketones were then reacted with N-mono-substituted hydrazines to yield the target compounds. The structures were confirmed using NMR spectroscopy and HRMS .
In the second paper, novel piperidyl carboxamides and thiocarboxamides were synthesized as potential D1 protease inhibitors in plants. The synthesis involved a four-step procedure, including isoxazole ring formation, α-bromination, thiazole ring formation, and the final attachment of carboxamide or thiocarboxamide groups. The compounds exhibited moderate to good herbicidal activities and competitive inhibition against the native spinach D1 protease .
The third paper describes the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. The synthesis involved multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This compound was further converted into a carbohydrazide and subsequently into 1,3,4-oxadiazol-2-thiol. The final target compounds were obtained by reacting this intermediate with various N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent. The structures of these compounds were elucidated using NMR, IR, and mass spectral data .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. In paper , 1H-, 13C-, and 15N-NMR spectroscopy, along with HRMS, were employed to confirm the structures of the novel heterocyclic compounds. These techniques are crucial for determining the molecular framework and the position of substituents within the heterocyclic systems.
In paper , the synthesized N-substituted derivatives were also characterized using 1H-NMR, IR, and mass spectral data. These methods provided detailed information about the molecular structure, including the nature of the functional groups and the overall molecular architecture.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their regioselectivity and the formation of heterocyclic structures. The reactions are carefully designed to ensure the correct attachment of functional groups and the formation of the desired heterocyclic rings, such as pyrazoles, isoxazoles, thiazoles, and oxadiazoles. The use of N-mono-substituted hydrazines, α-bromination, and reactions with 2-bromoacetamides are key steps in these syntheses .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical properties of the synthesized compounds, such properties are typically inferred from the molecular structure and functional groups present. The solubility, melting points, and stability of these compounds can be predicted based on their chemical makeup. The presence of heteroatoms and polar functional groups often suggests solubility in polar solvents, while the overall molecular weight and steric hindrance can affect their physical state at room temperature.
The chemical properties, such as reactivity and the potential for further transformations, are indicated by the presence of reactive functional groups like carboxylates, thioesters, and hydrazides. These groups can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, which are essential for the synthesis of more complex molecules or for the modification of the compounds to enhance their biological activity .
Propiedades
IUPAC Name |
N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S3/c1-26-14-8-12(9-15(10-14)27-2)11-28-18-21-20-17(29-18)19-16(23)13-4-6-22(7-5-13)30(3,24)25/h8-10,13H,4-7,11H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAOAPLMHFGMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-(tert-butyl)isoxazol-5-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B3001967.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)

![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)
![2-[(3aR)-3a-methyl-5-oxo-1-(phenylsulfonyl)octahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenesulfonate](/img/structure/B3001977.png)




